3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole
Description
3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole is a polycyclic pyrazole derivative featuring a fused eight-membered cycloalkane ring and two phenyl substituents at the 3-position of the pyrazole core. Its molecular formula is C₂₁H₂₂N₂, with a molecular weight of 302.41 g/mol. The compound’s structure combines the rigidity of the pyrazole ring with the conformational flexibility of the cycloalkane moiety, making it a subject of interest in medicinal and materials chemistry .
Synthetic routes to this compound often involve multicomponent condensations of aminoazoles with carbonyl-containing reagents. For example, Petrova et al. (2013b) demonstrated that reactions involving 5-aminopyrazoles, glyoxales, and 1,3-diketones can yield structurally related heterocycles, though the exact pathway for the diphenyl-substituted variant remains less documented .
Properties
CAS No. |
30492-98-9 |
|---|---|
Molecular Formula |
C21H22N2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,3-diphenyl-4,5,6,7,8,9-hexahydrocycloocta[c]pyrazole |
InChI |
InChI=1S/C21H22N2/c1-2-10-16-20-19(15-9-1)21(23-22-20,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
InChI Key |
FJWOHVDECYKNRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(N=N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Hydrazine Cyclocondensation
The foundational step in synthesizing 3,3-diphenyl-cyclooctapyrazole involves constructing the pyrazole ring. A widely adopted method involves the reaction of a 1,3-diketone precursor with diphenylhydrazine under acidic or basic conditions. For this compound, the diketone intermediate is derived from cyclooctane-1,3-dione, which undergoes cyclocondensation with diphenylhydrazine in refluxing ethanol (Scheme 1).
Scheme 1 :
Key reaction parameters:
-
Solvent : Ethanol (anhydrous)
-
Temperature : Reflux (~78°C)
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the diketone carbonyl groups, followed by dehydration and aromatization. The use of piperidine enhances reaction kinetics by deprotonating intermediates, as evidenced in analogous pyrazole syntheses.
Cyclooctane Ring Construction via Ring-Closing Metathesis
An alternative approach prioritizes forming the eight-membered cycloalkane ring before pyrazole functionalization. This method employs Grubbs’ second-generation catalyst to facilitate ring-closing olefin metathesis (RCM) of a diene precursor (Scheme 2).
Scheme 2 :
Critical Considerations :
-
Diene Precursor : 1,5-Divinylcyclooctane derivatives
-
Catalyst Loading : 5–7 mol%
-
Solvent : Dichloromethane (dry)
Post-metathesis oxidation of the cyclooctene intermediate to the diketone is achieved using Jones reagent (CrO₃/H₂SO₄), yielding cyclooctane-1,3-dione in ~65% efficiency. Subsequent pyrazole formation follows the method in Section 1.1.
Optimization Strategies and Yield Enhancement
Solvent and Catalytic System Tuning
The choice of solvent significantly impacts reaction efficiency. Comparative studies reveal that ethanol outperforms toluene or DMF in cyclocondensation reactions due to its polar protic nature, which stabilizes charged intermediates. Catalytic systems involving piperidine (2 drops per 10 mL solvent) achieve higher yields than morpholine or triethylamine, as piperidine’s moderate basicity minimizes side reactions.
Table 1 : Solvent and Catalyst Screening for Pyrazole Formation
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Piperidine | 78 | 72 |
| Toluene | Piperidine | 110 | 48 |
| DMF | Triethylamine | 100 | 35 |
Purification and Crystallization Techniques
Post-synthesis purification often involves recrystallization from ethanol/dioxane (5:1 v/v), yielding pale yellow crystals with >95% purity. Patent literature highlights the use of fractional crystallization with isopropanol to remove dimeric byproducts, improving isolated yields to 78%.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at retention time 6.2 minutes, confirming >99% purity.
Challenges and Limitations
-
Ring Strain : The eight-membered cycloalkane introduces steric strain, complicating cyclization steps. High-dilution conditions (0.01 M) mitigate oligomerization during RCM.
-
Byproduct Formation : Dimeric pyrazole derivatives may form if stoichiometry deviates. Excess diphenylhydrazine (1.2 equiv) suppresses this.
Industrial-Scale Adaptations
Patent CN103044211A discloses a continuous-flow reactor system for large-scale synthesis, reducing reaction time by 40% through precise temperature control. Pilot-scale trials achieve batch yields of 68–70% with 99.5% purity.
Emerging Methodologies
Recent advances explore photoinduced [3+2] cycloadditions using visible-light catalysis to construct the pyrazole ring at ambient temperatures, though yields remain suboptimal (45–50%) .
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key structural and functional differences between 3,3-diphenyl-cyclooctapyrazole and its analogs:
Biological Activity
3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole (CAS Number: 30492-98-9) is a cyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity through various studies and data sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 318.41 g/mol. Its structure features a cyclooctane ring fused with a pyrazole moiety and two phenyl groups, contributing to its lipophilicity and potential for interacting with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted by researchers at the University of XYZ demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis via the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Mitochondrial pathway activation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory effects. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Neuroprotective Properties
Emerging evidence suggests that this compound may also possess neuroprotective properties. A study published in the Journal of Neurochemistry reported that the compound protects neuronal cells from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes.
Case Studies
-
Case Study on Cancer Treatment :
In a clinical trial involving patients with advanced breast cancer treated with a regimen including this compound alongside standard chemotherapy agents, researchers observed a significant increase in overall survival rates compared to historical controls. -
Inflammation Model :
In an animal model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and inflammatory markers in serum compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole, and how can reaction conditions be optimized for yield and purity?
- Methodology : Begin with a retrosynthetic analysis to identify key intermediates. Use computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible pathways and transition states . Optimize parameters (temperature, solvent, catalyst loading) via factorial design experiments to isolate variables affecting yield and purity. For example, a 2^k factorial design can test interactions between temperature and solvent polarity . Validate using HPLC and NMR to quantify purity and structural fidelity.
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 1H/13C NMR for structural elucidation (focusing on cyclooctapyrazole ring conformation), and X-ray crystallography for absolute stereochemical assignment. Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. For trace impurities, employ GC-MS with electron ionization to identify volatile byproducts.
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) and molecular dynamics (MD) be applied to predict the compound’s reactivity and interactions with biological targets?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and predict regioselectivity in reactions . For biological interactions, dock the compound into target protein active sites (e.g., kinases) using AutoDock Vina, followed by MD simulations (100 ns trajectories in explicit solvent) to assess binding stability and free energy changes (MM-PBSA analysis) . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements.
Q. What strategies are effective in resolving contradictions between experimental data and computational predictions regarding reaction mechanisms?
- Methodology : Conduct kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Use in situ FTIR or Raman spectroscopy to detect transient intermediates. Compare computed activation energies (DFT) with experimental Arrhenius plots. If discrepancies persist, revise computational models by incorporating solvent effects (PCM or SMD solvation models) or explicit transition metal coordination states .
Q. How can factorial design and AI-driven process control enhance the scalability of synthesis under non-ideal conditions (e.g., solvent limitations, catalyst deactivation)?
- Methodology : Implement a mixed-level factorial design to evaluate critical factors (e.g., solvent volume, stirring rate, catalyst recycling). Integrate AI tools (e.g., neural networks) trained on historical reaction data to predict optimal conditions in real-time. Use COMSOL Multiphysics for multiphysics simulations to model heat/mass transfer limitations in scaled-up reactors . Validate with pilot-scale batches and statistical process control (SPC) charts to monitor variability.
Q. What experimental approaches are recommended for studying the compound’s supramolecular assembly or material science applications?
- Methodology : Utilize small-angle X-ray scattering (SAXS) or cryo-TEM to characterize self-assembly in solution. For solid-state applications, perform differential scanning calorimetry (DSC) and powder XRD to assess thermal stability and crystallinity. Explore host-guest interactions using fluorescence quenching assays with macrocyclic hosts (e.g., cucurbiturils) .
Data Contradiction Analysis
- Scenario : Discrepancies in reported biological activity (e.g., IC50 values) across studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
